molecular formula C18H28N4O B4423142 N-cycloheptyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

N-cycloheptyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide

Cat. No. B4423142
M. Wt: 316.4 g/mol
InChI Key: SIXPHJYOQRIXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide, also known as JNJ-31020028, is a novel compound that has been extensively researched for its potential therapeutic applications. The compound belongs to the class of piperazine derivatives and has been found to exhibit unique pharmacological properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide involves its binding to the dopamine D3 receptor. The compound acts as a competitive antagonist of the receptor, blocking the binding of dopamine and other agonists. This results in a decrease in the activity of the receptor, which is thought to underlie the anxiolytic and antidepressant-like effects of the compound.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been shown to decrease the activity of the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders. The compound has also been found to have anxiolytic and antidepressant-like effects in animal models. Additionally, the compound has been shown to have a low affinity for other dopamine receptors, which may reduce the risk of side effects associated with non-selective dopamine receptor antagonists.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-cycloheptyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide is its selectivity for the dopamine D3 receptor. This allows for targeted manipulation of the receptor without affecting other dopamine receptors. Additionally, the compound has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of the compound is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-cycloheptyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide. One area of interest is the compound's potential therapeutic applications in neuropsychiatric disorders, such as schizophrenia and addiction. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists based on the structure of this compound. Additionally, further research is needed to elucidate the precise mechanism of action of the compound and to determine its potential side effects and toxicity.

Scientific Research Applications

N-cycloheptyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide has been studied extensively for its potential therapeutic applications. The compound has been found to exhibit potent and selective inhibition of the dopamine D3 receptor, which is implicated in several neurological and neuropsychiatric disorders. The compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.

properties

IUPAC Name

N-cycloheptyl-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c23-18(20-16-7-3-1-2-4-8-16)15-21-11-13-22(14-12-21)17-9-5-6-10-19-17/h5-6,9-10,16H,1-4,7-8,11-15H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXPHJYOQRIXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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